![molecular formula C10H12N4O2 B2432226 Benzyl 2-azidoethylcarbamate CAS No. 146552-66-1](/img/structure/B2432226.png)
Benzyl 2-azidoethylcarbamate
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Overview
Description
Scientific Research Applications
Transcarbamation and Amidation
Benzyl 2-azidoethylcarbamate can be used in the process of Transcarbamation and Amidation . This method involves the conversion of benzyl carbamates to amide using potassium carbonate in alcohols under heating conditions . This is a convenient and efficient method for Transcarbamation and conversion .
Condensation with Glyoxal
Another application of Benzyl 2-azidoethylcarbamate is in the condensation with Glyoxal . This process is acid-catalyzed and occurs in a ratio of 2:1 in a range of polar protic and aprotic solvents . This condensation process has been found to lead to the formation of new compounds and processes .
Formation of Caged Compounds
The condensation of Benzyl 2-azidoethylcarbamate with Glyoxal also leads to the formation of caged compounds . These compounds are formed during the cascade condensation of glyoxal with ammonia derivatives .
Synthesis of Substituted Hexaazaisowurtzitane
Benzyl 2-azidoethylcarbamate is used in the synthesis of substituted 2,4,6,8,10,12-hexaazaisowurtzitane . This process involves the direct condensation of benzyl carbamate and glyoxal .
Formation of N,N’-bis(carbobenzoxy)-3,6-diamino-1,4-dioxane-2,5-diol
Under low acidity conditions, the condensation of Benzyl 2-azidoethylcarbamate with Glyoxal leads to the formation of a cyclic compound, N,N’-bis(carbobenzoxy)-3,6-diamino-1,4-dioxane-2,5-diol .
Formation of Condensation Intermediates
At higher acidity, the condensation of Benzyl 2-azidoethylcarbamate with Glyoxal leads to the formation of condensation intermediates such as N,N’-bis(carbobenzoxy)ethan-1,2-diol , N,N’,N’'-tris(carbobenzoxy)ethanol , and N,N’,N’‘,N’‘’-tetrakis(carbobenzoxy)ethan .
Mechanism of Action
Target of Action
Benzyl carbamates, a related class of compounds, are often used as protected forms of ammonia in the synthesis of primary amines . Therefore, it’s plausible that Benzyl 2-Azidoethylcarbamate may interact with similar biological targets.
Mode of Action
Benzyl carbamates are known to act as protecting groups for ammonia in the synthesis of primary amines . After N-alkylation, the benzyl carbamate group is removable with Lewis acids
Pharmacokinetics
Benzyl carbamates are generally soluble in organic solvents and moderately soluble in water , which could influence their absorption and distribution. The metabolism and excretion of these compounds would likely depend on their specific chemical structure and the biological system in which they are used.
Action Environment
The action, efficacy, and stability of Benzyl 2-Azidoethylcarbamate could be influenced by various environmental factors. For instance, the pH, temperature, and presence of other chemical species could affect its reactivity and interactions with its targets. Moreover, its solubility in different solvents could influence its distribution and bioavailability in various environments .
properties
IUPAC Name |
benzyl N-(2-azidoethyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c11-14-13-7-6-12-10(15)16-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZPDLNPHGAPRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-azidoethylcarbamate |
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